molecular formula C11H19Cl2N3O B2460196 1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride CAS No. 34125-57-0

1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride

Cat. No.: B2460196
CAS No.: 34125-57-0
M. Wt: 280.19
InChI Key: IQUCFKKDJFRDBE-UHFFFAOYSA-N
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Description

1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride (CAS 34125-57-0) is a piperazine-containing chemical building block with significant value in medicinal chemistry and pharmaceutical research. The compound features a piperazine ring, a moiety frequently employed in drug discovery to optimize the physicochemical properties of lead molecules and serve as a scaffold for arranging pharmacophoric groups in three-dimensional space . Piperazine derivatives are prevalent in a wide range of FDA-approved therapeutics, including kinase inhibitors for oncology, receptor modulators for central nervous system disorders, and antiviral agents . The dihydrochloride salt form of this reagent enhances its solubility and stability, making it suitable for various experimental conditions. As a versatile synthon, this compound is primarily utilized in the synthesis and development of novel bioactive molecules. Its structure makes it a valuable intermediate for researchers exploring new chemical entities in hit-to-lead optimization campaigns. This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(2-piperazin-1-ylethyl)pyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c15-11-3-1-2-6-14(11)10-9-13-7-4-12-5-8-13;;/h1-3,6,12H,4-5,7-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUCFKKDJFRDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=CC=CC2=O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Alkylation of Piperazine

The most common approach involves reacting piperazine with a halogenated dihydropyridinone precursor. For example, 1-(2-chloroethyl)-1,2-dihydropyridin-2-one can undergo nucleophilic substitution with piperazine in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires a base like sodium hydride (NaH) to deprotonate piperazine, enhancing its nucleophilicity.

A modified protocol from the synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine demonstrates that substituting chloride with better leaving groups (e.g., bromide) improves reaction efficiency. Stoichiometric control is critical to prevent bis-alkylation, as excess piperazine (1.5–2.0 equivalents) ensures mono-substitution.

Cyclization of Pre-Functionalized Intermediates

An alternative route involves constructing the dihydropyridinone ring after introducing the piperazine moiety. For instance, 2-(piperazin-1-yl)ethylamine can be condensed with a keto-ester derivative, followed by acid-catalyzed cyclization to form the dihydropyridinone core. This method mirrors the synthesis of palbociclib intermediates, where lactam formation is achieved via intramolecular condensation.

Salt Formation and Purification

The free base of 1-[2-(piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one is treated with hydrochloric acid in ethanol or isopropanol to form the dihydrochloride salt. Crystallization protocols from Sigma-Aldrich’s quetiapine hemifumarate synthesis suggest using solvent mixtures (e.g., ethanol/water) to enhance purity. Vacuum reduced-pressure rectification, as described in CN103254153A, further purifies the product.

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

Reaction yields are highly solvent-dependent. DMF and toluene are preferred for alkylation due to their high boiling points and ability to dissolve both piperazine and halogenated intermediates. Elevated temperatures (80–110°C) accelerate substitution but require careful monitoring to avoid decomposition.

Impurity Control

The primary impurity is bis-alkylated piperazine, which forms when stoichiometric ratios are imbalanced. Patent CN103254153A highlights filtration of piperazine dihydrochloride byproducts to recycle unreacted starting materials, reducing waste and improving cost efficiency.

Analytical Characterization

Spectroscopic Methods

  • 1H NMR : Key signals include the piperazine ethylenic protons (δ 2.4–2.6 ppm) and dihydropyridinone olefinic protons (δ 5.9–6.1 ppm).
  • Mass Spectrometry : The molecular ion peak at m/z 225.1 corresponds to the free base (C₁₁H₁₈N₃O⁺), with chloride adducts confirming the dihydrochloride form.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods adapted from quetiapine analysis achieve ≥98% purity using C18 columns and acetonitrile/water mobile phases.

Applications and Derivatives

The compound’s piperazine-ethyl-dihydropyridinone scaffold is a versatile building block for kinase inhibitors and antipsychotic agents. Structural analogs, such as 5-[2-(4-(1,2-benzisothiazol-3-yl)piperazinyl)ethyl] derivatives, exhibit serotonin receptor antagonism, as seen in ziprasidone.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to new chemical entities with potential applications in pharmaceuticals and materials science .

Biology

In biological research, this compound is utilized to study enzyme inhibition and receptor binding . Its interactions with biological targets are critical for understanding its potential therapeutic roles .

Medicine

The compound has been investigated for its therapeutic effects , particularly in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration in pharmacological studies aimed at developing new treatments .

Industry

In industrial applications, this compound is employed in the development of new materials and chemical processes . Its stability and reactivity make it suitable for various formulations and applications in chemical manufacturing .

Study on Antimicrobial Activity

A study evaluated various piperazine derivatives, including this compound, for their antimicrobial properties. The results indicated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with various biological receptors. The studies revealed that hydrophobic interactions play a crucial role in ligand-receptor binding, providing insights into its mechanism of action and guiding future drug design efforts .

Mechanism of Action

The mechanism of action of 1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Table 1. Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride Dihydropyridinone Piperazine-ethyl, dihydrochloride Potential neuropharmacological
LP Ethylidene-imine Pyridin-2-yl Acetylcholinesterase inhibition
MM0421.03 (Impurity C) Triazolo-pyridinone 4-Chlorophenyl-piperazine Not reported (impurity)
4-(Piperazin-1-yl)-benzaldehyde derivatives Benzaldehyde Piperazine Anti-inflammatory

Research Findings

  • Synthesis and Stability : The target compound’s dihydrochloride salt improves stability under physiological conditions compared to imine-based analogues (e.g., 2HP), which may degrade via hydrolysis .
  • Dose-Effect Relationships : Methods like Litchfield-Wilcoxon analysis (median effective dose estimation) could be applied to compare potency with rivastigmine or tacrine, though direct data are unavailable .
  • Safety and Impurities : Structural similarities to MM0421.03 (a dihydrochloride impurity) suggest the need for rigorous purity profiling to avoid off-target effects .

Biological Activity

1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride, also known as C11H19Cl2N3O, is a compound with significant biological activity and potential therapeutic applications. Its structure includes a piperazine moiety, which is known for its role in modulating various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

  • Chemical Formula : C11H19Cl2N3O
  • Molecular Weight : 280.2 g/mol
  • IUPAC Name : 1-(2-piperazin-1-ylethyl)pyridin-2-one dihydrochloride
  • CAS Number : 12704872

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body.

1. Receptor Modulation

This compound has been shown to interact with several neurotransmitter receptors, including:

  • Dopamine Receptors : Potentially influencing dopaminergic signaling pathways.
  • Serotonin Receptors : Modulating mood and anxiety-related behaviors.

2. Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects. For instance, it has been suggested that it may act as an inhibitor of certain kinases involved in cancer cell proliferation.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

Antitumor Activity

Case studies have demonstrated that this compound exhibits significant antitumor properties:

  • In vitro Studies : The compound was tested against various cancer cell lines, showing a reduction in cell viability and induction of apoptosis.
  • Mechanism : The observed anticancer effects are likely due to the activation of apoptotic pathways through increased oxidative stress and modulation of cell cycle regulators.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of this compound:

  • Oxidative Stress Reduction : It has been shown to mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases.
  • In vivo Models : Animal studies have indicated improvements in behavioral outcomes following administration of the compound in models of Parkinson’s disease.

Data Summary

Biological ActivityObservationsReference
Antitumor ActivityReduced cell viability in cancer lines; apoptosis induction
NeuroprotectionDecreased oxidative stress; improved behavior in PD models
Receptor InteractionModulation of dopamine and serotonin receptors

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Cancer Cell Lines :
    • Researchers evaluated the compound against breast cancer cell lines and reported significant cytotoxicity at micromolar concentrations.
    • The study emphasized the role of p53 activation in mediating apoptotic responses.
  • Neuroprotection in Animal Models :
    • In a mouse model of Parkinson's disease, administration led to reduced neuroinflammation and improved motor function.
    • The mechanism was linked to enhanced antioxidant defenses and reduced apoptosis in dopaminergic neurons.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride, and how can intermediate stability be optimized?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, to introduce the piperazine-ethyl moiety. For example, analogous compounds (e.g., pyridinylpiperazine derivatives) are synthesized via coupling reactions using catalysts like Pd(PPh₃)₄ under inert atmospheres . Intermediate stability can be enhanced by controlling pH (e.g., buffered conditions) and avoiding prolonged exposure to light or moisture . For dihydrochloride salt formation, stoichiometric HCl in anhydrous ethanol is often used, followed by recrystallization to improve purity .

Q. How should spectroscopic techniques (e.g., NMR, XRD) be applied to confirm the compound’s structural integrity?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the dihydropyridin-2-one ring (e.g., characteristic carbonyl resonance at ~165 ppm) and piperazine-ethyl chain (e.g., methylene protons at δ 2.5–3.5 ppm). Assign stereochemistry via NOESY if chiral centers exist .
  • XRD : Single-crystal X-ray diffraction provides definitive proof of molecular geometry. For example, analogous piperazine derivatives show bond lengths of 1.45–1.50 Å for C-N bonds in the piperazine ring .

Q. What physicochemical properties (e.g., solubility, stability) are critical for formulation in preclinical studies?

The dihydrochloride salt improves aqueous solubility compared to the free base. Solubility can be tested in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) using HPLC quantification . Stability studies should assess degradation under accelerated conditions (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can receptor selectivity discrepancies be resolved in in vitro pharmacological assays?

Contradictory binding data (e.g., off-target activity at serotonin receptors) may arise from assay conditions. To address this:

  • Perform competitive binding assays with radiolabeled ligands (e.g., 3H^3H-ketanserin for 5-HT₂A) across receptor subtypes .
  • Use molecular docking simulations (e.g., AutoDock Vina) to compare binding poses with structurally related compounds . Adjust substituents on the dihydropyridinone ring to reduce steric clashes or improve hydrogen bonding .

Q. What strategies differentiate the metabolic pathways of this compound from its analogs in in vivo studies?

  • Metabolite Profiling : Administer 14C^{14}C-labeled compound to rodents and analyze plasma/urine via LC-MS/MS. Compare fragmentation patterns with synthetic standards (e.g., hydroxylated or N-oxide metabolites) .
  • Enzyme Inhibition Assays : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .

Q. How should toxicity mechanisms be investigated when unexpected organ-specific effects are observed?

  • Transcriptomics : Use RNA-seq on affected tissues (e.g., liver or kidney) to identify dysregulated pathways (e.g., oxidative stress markers like Nrf2) .
  • Reactive Metabolite Screening : Trap electrophilic intermediates (e.g., glutathione adducts) using HR-MS to assess bioactivation potential .

Safety and Handling

Q. What protocols mitigate risks associated with acute exposure during experimental handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dissolving .
  • Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Q. How should storage conditions be optimized to prevent compound degradation?

Store at −20°C in amber vials under argon. Desiccants (e.g., silica gel) minimize hydrolysis. Periodically test purity via HPLC (retention time shifts indicate degradation) .

Data Contradiction Analysis

Q. How to address inconsistencies in IC₅₀ values across different cell lines?

  • Assay Standardization : Normalize data to internal controls (e.g., ATP levels via CellTiter-Glo). Test cytotoxicity in parallel (e.g., LDH release) .
  • Cell Line Authentication : Confirm genetic profiles (e.g., STR profiling) to rule out cross-contamination .

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